molecular formula C22H21ClN4O2S B2638337 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 2034572-98-8

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No.: B2638337
CAS No.: 2034572-98-8
M. Wt: 440.95
InChI Key: SDXPAUYCCXRWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a thioether-linked 1,2,4-oxadiazole moiety bearing a 3-chlorophenyl group and an isopentyl chain. Quinazolinones are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . The incorporation of a 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the 3-chlorophenyl group may influence hydrophobic interactions in enzyme active sites . The isopentyl chain likely contributes to improved lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14(2)10-11-27-21(28)17-8-3-4-9-18(17)24-22(27)30-13-19-25-20(26-29-19)15-6-5-7-16(23)12-15/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXPAUYCCXRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure incorporates both oxadiazole and quinazoline moieties, which are known for their diverse biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19ClN4O2S\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{O}_2\text{S}

Key Structural Features:

  • Oxadiazole Ring : Known for its role in enhancing biological activity.
  • Chlorophenyl Group : Contributes to the lipophilicity and biological interaction.
  • Quinazoline Core : Associated with various pharmacological effects including anticancer activities.

Anticancer Properties

Research indicates that compounds containing oxadiazole and quinazoline derivatives often exhibit significant anticancer activities. For instance, studies have shown that related oxadiazole compounds demonstrate cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that derivatives of oxadiazole exhibited varying degrees of cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 1.8 µM/mL, comparable to standard chemotherapeutic agents like Doxorubicin .
    • Another investigation into methyl-thiol-bridged oxadiazole derivatives indicated a concentration-dependent reduction in cell viability in chronic myeloid leukemia (CML) cells, suggesting a potential for therapeutic application .
  • Mechanisms of Action :
    • The proposed mechanisms include the induction of apoptosis through the inhibition of key survival pathways such as NF-κB signaling. Compounds have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and promote PARP cleavage in cancer cells .

Case Study 1: MCF-7 Breast Cancer Cell Line

In a series of experiments, several oxadiazole derivatives were synthesized and screened for their cytotoxic effects on MCF-7 cells. The most potent compound demonstrated an IC50 value significantly lower than many existing treatments, highlighting the potential of these compounds in cancer therapy.

Compound NameIC50 (µM/mL)Mechanism
Compound A1.8Apoptosis induction via NF-κB inhibition
Compound B4.5Cell cycle arrest
Doxorubicin1.2DNA intercalation

Case Study 2: Chronic Myeloid Leukemia (CML)

Another study focused on the effects of methyl-thiol oxadiazole derivatives on CML cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally analogous molecules, focusing on core scaffolds , substituent effects , synthetic yields , and biological activities .

Structural Analogues with Quinazolinone or Imidazole Cores
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Quinazolin-4(3H)-one 3-(3-Chlorophenyl)-1,2,4-oxadiazole, isopentyl Not explicitly reported (assumed antiviral)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo-quinazolinone 4-Chlorophenyl, thioamide Potential metal complexes/bioactivity
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride Imidazolium 4-Chlorophenyl-1,2,4-oxadiazole, thioether SARS-CoV 3CLpro inhibitor (IC50 = 3 mM)

Key Observations :

  • The target compound’s quinazolinone core distinguishes it from imidazole-based analogues (e.g., ), which may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity.
  • The 3-chlorophenyl substituent in the target compound contrasts with the 4-chlorophenyl group in ’s imidazolium derivative. Positional isomerism here could modulate enzyme inhibition potency, as para-substituted chlorophenyl groups often enhance steric complementarity in protease active sites .
1,2,4-Oxadiazole Derivatives with Varied Substituents
Compound Name Oxadiazole Substituent Linked Group Activity/Application Yield/Purity Reference
Target Compound 3-(3-Chlorophenyl) Quinazolinone-thioether Assumed antiviral Not reported
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 4-Chlorophenethyl Benzoimidazolone Dual TRPA1/TRPV1 antagonist 72%, 99.01%
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H... 4′-(Trifluoromethyl)-biphenyl Benzoimidazolone Dual TRPA1/TRPV1 antagonist 55%, 99.47%
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide 5-Methyl-1,2,4-oxadiazole Benzamide-thioether Cancer, viral infections Not reported

Key Observations :

  • The target compound’s thioether linkage is shared with benzamide derivatives in , which are proposed for antiviral and anticancer applications . This suggests the thioether moiety may enhance target engagement through sulfur-mediated interactions.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve compound stability and receptor affinity compared to the target’s 3-chlorophenyl group, albeit at the cost of synthetic complexity .
Antimicrobial and Antiviral Thioether-Containing Compounds
Compound Name Core Structure Key Functional Groups Activity (IC50 or MIC) Reference
Target Compound Quinazolinone Oxadiazole-thioether Not reported
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-... Triazole-thioether Pyridinyl-triazole, fluorophenyl Antimicrobial (MIC not specified)
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride Imidazolium-thioether 4-Chlorophenyl-oxadiazole SARS-CoV 3CLpro (IC50 = 3 mM)

Key Observations :

  • The target compound’s oxadiazole-thioether motif is structurally analogous to ’s SARS-CoV 3CLpro inhibitor, but the absence of an imidazolium charge may reduce solubility .
  • Triazole-thioether derivatives () highlight the versatility of sulfur linkages in antimicrobial design, though their activity depends on auxiliary groups like pyridinyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.